2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Overview
Description
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[55]undecane is a complex organic compound with a unique structure that combines an imidazole ring with a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the butyl and ethylsulfonyl groups, and the construction of the spirocyclic framework. Common reagents used in these steps include butyl bromide, ethylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted imidazole derivatives.
Scientific Research Applications
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Butyl-2-methylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
- 2-[(3-Butyl-2-ethylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
- 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]decane
Uniqueness
The uniqueness of 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane lies in its combination of the imidazole ring with the spirocyclic framework and the presence of both butyl and ethylsulfonyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O2S/c1-4-6-13-24-18(14-21-19(24)27(25,26)5-2)15-23-12-8-10-20(17-23)9-7-11-22(3)16-20/h14H,4-13,15-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWHRKJVSNBCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC3(C2)CCCN(C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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